Hki-357

Description

Properties

IUPAC Name |

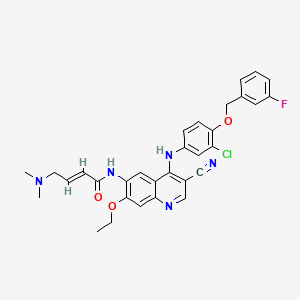

(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERXPXBELDBEPZ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20233873 | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848133-17-5 | |

| Record name | HKI 357 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HKI-357 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HKI 357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20233873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HKI-357 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R3638KZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HKI-357: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKI-357 is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ERBB2), also known as HER2. By forming a covalent bond with specific cysteine residues within the catalytic domains of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival. This targeted mechanism of action has demonstrated significant efficacy, particularly in cancer models characterized by EGFR mutations or HER2 overexpression, including those that have developed resistance to reversible tyrosine kinase inhibitors such as gefitinib. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Irreversible Inhibition of EGFR and ERBB2

This compound functions as a highly specific and potent inhibitor of EGFR and ERBB2, two key receptor tyrosine kinases frequently implicated in tumorigenesis. Its mechanism of action is distinguished by its irreversible nature of binding.

Covalent Bond Formation

This compound is designed to form a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR and ERBB2 kinase domains. Specifically, it targets cysteine 773 (Cys773) in EGFR and cysteine 805 (Cys805) in ERBB2.[1][2] This covalent modification permanently inactivates the kinase activity of the receptors, preventing them from phosphorylating downstream substrates.

Inhibition of Receptor Autophosphorylation

Upon ligand binding, EGFR and ERBB2 undergo dimerization and subsequent autophosphorylation of key tyrosine residues in their intracellular domains. This autophosphorylation is a critical step in the activation of downstream signaling cascades. This compound effectively suppresses this process.[1][3][4][5] Specifically, treatment with this compound has been shown to inhibit the phosphorylation of EGFR at tyrosine residue Y1068.[1][3][4][6]

Blockade of Downstream Signaling Pathways

The inhibition of EGFR and ERBB2 autophosphorylation by this compound leads to the subsequent blockade of major downstream signaling pathways that are critical for cancer cell growth and survival. These include:

-

The PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. This compound treatment leads to a reduction in the phosphorylation of AKT.[1][2][3][4][6]

-

The RAS/RAF/MEK/MAPK (ERK) Pathway: This cascade plays a crucial role in cell proliferation, differentiation, and survival. This compound has been demonstrated to inhibit the phosphorylation of MAPK (ERK).[1][2][3][4][6]

By disrupting these critical signaling networks, this compound induces cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR and/or ERBB2 signaling.

Efficacy in Gefitinib-Resistant Cancers

A significant aspect of this compound's therapeutic potential lies in its ability to overcome acquired resistance to reversible EGFR inhibitors like gefitinib.[1] Studies have shown that non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations that initially respond to gefitinib can develop resistance. However, these resistant cells often remain sensitive to irreversible inhibitors like this compound.[1] this compound has been shown to be approximately 10-fold more effective than gefitinib in suppressing EGFR autophosphorylation and the phosphorylation of AKT and MAPK in parental NCI-H1650 cells which have a delE746-A750 EGFR mutation.[1][6]

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary targets and in different cell lines.

| Target | IC50 (nM) | Reference(s) |

| EGFR | 34 | [1][3][4] |

| ERBB2 | 33 | [1][3][4] |

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference(s) |

| NCI-H1650 | NSCLC | delE746-A750 | Not specified | [1] |

| NCI-H1975 | NSCLC | L858R, T790M | Effective at 0.01-10 µM | [3][4] |

| 3T3/neu | Fibroblast | HER2 transfected | 2-3 | [7] |

| SK-Br-3 | Breast Cancer | HER2-overexpressing | 2-3 | [7] |

| BT474 | Breast Cancer | HER2-overexpressing | 2-3 | [7] |

| A431 | Epidermoid Carcinoma | EGFR-dependent | 81 | [7] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., NCI-H1650, BT474) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Protein Phosphorylation

This technique is employed to determine the effect of this compound on the phosphorylation status of EGFR, ERBB2, and their downstream signaling proteins.

-

Cell Lysis: Plate cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours). For ligand-induced phosphorylation, cells may be serum-starved and then stimulated with a ligand like EGF.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-EGFR (Y1068), anti-total EGFR, anti-phospho-AKT, anti-total AKT, anti-phospho-MAPK, anti-total MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound mechanism of action, inhibiting EGFR/ERBB2 signaling.

Caption: A typical Western blot experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

HKI-357: A Technical Guide to an Irreversible EGFR and ERBB2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of HKI-357, a potent, irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ERBB2). This compound represents a significant therapeutic strategy, particularly in the context of non-small cell lung cancers (NSCLC) that have developed resistance to first-generation, reversible EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib.

Core Mechanism of Action

This compound is a second-generation TKI characterized by its ability to form a covalent bond with its target enzymes, leading to sustained, irreversible inhibition. This mechanism is crucial for its efficacy in tumors harboring mutations that confer resistance to reversible inhibitors.

Irreversible Covalent Bonding: The primary mechanism of this compound involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR and ERBB2 kinase domains.[1] It is highly likely that this compound targets the Cys773 residue in the EGFR catalytic domain and the Cys805 residue in ERBB2.[1] This covalent linkage permanently inactivates the kinase, preventing ATP from binding and blocking downstream signal transduction.

Downstream Signaling Inhibition: By irreversibly inhibiting EGFR and ERBB2, this compound effectively suppresses ligand-induced autophosphorylation of the receptors.[2] Specifically, it has been shown to inhibit the phosphorylation of EGFR at tyrosine residue Y1068.[1][3] This blockade of receptor activation leads to the subsequent suppression of critical downstream pro-survival and proliferative signaling pathways, including the AKT and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]

Caption: this compound mechanism of action.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory activity against both EGFR and ERBB2 kinases, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC50) values.

| Target Kinase | IC50 Value (nM) | Citation |

| EGFR | 34 | [1][4] |

| ERBB2 (HER2) | 33 | [1][4] |

Efficacy in Resistant NSCLC Models

A key advantage of this compound is its ability to overcome acquired resistance to first-generation EGFR inhibitors. Clinical and preclinical resistance is often driven by secondary mutations, such as the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, or through alterations in receptor trafficking.

Studies have demonstrated this compound's persistent activity in NSCLC cell lines with various EGFR mutations:

-

NCI-H1650 Cells: This cell line, which harbors an in-frame deletion in the EGFR kinase domain (delE746-A750), readily develops resistance to gefitinib. However, these gefitinib-resistant clones remain sensitive to this compound.[1] Notably, this compound was found to be 10-fold more effective than gefitinib at suppressing EGFR autophosphorylation and downstream AKT and MAPK signaling in the parental NCI-H1650 cell line.[1][3]

-

NCI-H1975 Cells: This cell line contains both a sensitizing EGFR mutation (L858R) and the resistance-conferring T790M mutation. This compound is considerably more effective than gefitinib in suppressing ligand-induced EGFR autophosphorylation and downstream signaling in these cells.[3]

The irreversible nature of this compound allows it to effectively inhibit the kinase activity of EGFR even in the presence of mutations that decrease the binding affinity of reversible inhibitors.[3]

Key Experimental Protocols

The following sections detail the methodologies used to characterize the activity of this compound in preclinical models.

Cell Culture and Generation of Resistant Lines

-

Cell Lines:

-

NCI-H1650 (bronchoalveolar carcinoma): Harbors EGFR delE746-A750 mutation.

-

NCI-H1975 (bronchoalveolar carcinoma): Harbors EGFR L858R and T790M mutations.

-

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Generation of Resistant Clones (e.g., NCI-H1650): Gefitinib-resistant clones can be generated by culturing the parental NCI-H1650 cells in the continuous presence of high concentrations of gefitinib (e.g., 20 μM).[1] Surviving colonies are then isolated and expanded for further analysis.

Cell Proliferation (Viability) Assay

The crystal violet staining assay is a common method to assess the impact of inhibitors on cell proliferation and viability.[1][5]

-

Seeding: Seed cells (e.g., NCI-H1650, NCI-H1975) into 96-well plates at a density of approximately 1,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound or control compounds (e.g., gefitinib, DMSO vehicle).

-

Incubation: Incubate the plates for a period of 72 hours at 37°C.

-

Fixation: Discard the culture medium and fix the adherent cells with a 1% glutaraldehyde solution for 20 minutes or 100% methanol for 10 minutes.[4][6]

-

Staining: Remove the fixation solution and stain the cells with a 0.1% or 0.5% crystal violet solution for 20-30 minutes at room temperature.[5][6]

-

Washing: Gently wash the plates with water to remove excess dye and allow them to air dry.

-

Solubilization and Quantification: Solubilize the bound dye with 70% ethanol or another suitable solvent.[4] Measure the optical density (absorbance) at approximately 570 nm using a microplate reader. The results are used to calculate IC50 values.

Caption: Workflow for a cell proliferation assay.

Western Blot Analysis of Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of EGFR and its downstream targets, AKT and MAPK.

-

Cell Treatment: Culture cells (e.g., NCI-H1650, NCI-H1975) to approximately 80% confluency. Pre-treat the cells with varying concentrations of this compound (e.g., 0.01-10 μM) for a specified time (e.g., 4 hours).[2]

-

Ligand Stimulation: In some experiments, stimulate the cells with a ligand like EGF (e.g., 100 ng/mL) for a short period (e.g., 2 hours) to induce receptor phosphorylation.[3]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

-

Phospho-EGFR (Y1068)

-

Total EGFR

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-p44/42 MAPK (ERK1/2)

-

Total p44/42 MAPK

-

A loading control like β-actin or GAPDH.

-

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caption: this compound irreversible binding mechanism.

Conclusion

This compound is a potent, dual irreversible inhibitor of EGFR and ERBB2. Its covalent binding mechanism provides a durable suppression of kinase activity, which is critical for overcoming common resistance mechanisms observed with reversible inhibitors in NSCLC. Preclinical data strongly supports its efficacy in cell lines harboring activating EGFR mutations as well as those with acquired resistance mutations like T790M. The methodologies described herein provide a framework for the continued investigation and characterization of this compound and other irreversible kinase inhibitors in the drug development pipeline.

References

HKI-357: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of HKI-357, a potent and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ERBB2). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Properties

This compound, with the IUPAC name (E)-N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide, is a small molecule inhibitor belonging to the 4-anilinoquinoline class of compounds.[1][2][3][4] Its chemical structure is characterized by a quinoline core, substituted at the 4-position with an anilino group, which in turn is substituted with a 3-fluorobenzyloxy moiety. At the 6-position of the quinoline ring, an acrylamide linker provides the reactive group for covalent modification of its target kinases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | [1][2][4] |

| Chemical Formula | C31H29ClFN5O3 | [1][3] |

| Molecular Weight | 574.05 g/mol | [1][3] |

| Appearance | Off-white to yellow solid | [5] |

| Solubility | Soluble in DMSO | [3] |

Biological Activity and Mechanism of Action

This compound is a potent, irreversible dual inhibitor of EGFR and ERBB2 (also known as HER2).[5][6][7] Its mechanism of action involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of these kinases, leading to their irreversible inactivation.[6] Specifically, it is proposed to bind to Cys773 in EGFR and Cys805 in ERBB2.[6] This irreversible binding prevents ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Source |

| EGFR | 34 nM | [5][6][7] |

| ERBB2 | 33 nM | [5][6][7] |

The inhibition of EGFR and ERBB2 by this compound leads to the suppression of key downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Notably, this compound has been shown to inhibit the phosphorylation of AKT and Mitogen-Activated Protein Kinase (MAPK), two critical nodes in cancer cell signaling.[5][6]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar 4-anilinoquinoline derivatives, a plausible synthetic route can be conceptualized. The synthesis would likely involve the coupling of a 4-chloro-3-cyano-7-ethoxyquinoline intermediate with 3-chloro-4-((3-fluorobenzyl)oxy)aniline, followed by the amidation of the 6-amino group with an activated form of 4-(dimethylamino)but-2-enoic acid.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 of this compound against EGFR and ERBB2 kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human EGFR and ERBB2 kinase domains

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, kinase substrate, and this compound dilution (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of EGFR, AKT, and MAPK Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation status of EGFR, AKT, and MAPK in a relevant cancer cell line (e.g., NCI-H1975, which harbors an EGFR mutation).

Materials:

-

NCI-H1975 cells

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-MAPK, and total MAPK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture NCI-H1975 cells to ~80% confluency.

-

Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.

Conclusion

This compound is a well-characterized irreversible dual inhibitor of EGFR and ERBB2 with potent in vitro activity. Its mechanism of action, involving the covalent modification of its target kinases and subsequent inhibition of downstream signaling, makes it a valuable tool for cancer research and a potential therapeutic agent. The experimental protocols provided in this guide offer a framework for further investigation into the biological effects of this compound. Further research is warranted to fully elucidate its physicochemical properties and to develop a detailed and optimized synthesis protocol.

References

- 1. [The design, synthesis and anticancer activity of 4-heteroarylamino-3-cyanoquinolines as dual inhibitors of c-Src and iNOS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Enzyme Kinetics Analysis of EGFR | Springer Nature Experiments [experiments.springernature.com]

- 4. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. promega.com.cn [promega.com.cn]

HKI-357: A Technical Guide for Researchers

An In-depth Examination of the Irreversible Dual EGFR/ErbB2 Inhibitor

This technical guide provides a comprehensive overview of HKI-357, a potent and irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (ErbB2). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 848133-17-5 | [1][2][3][4][5][6][7] |

| Molecular Weight | 574.05 g/mol | [1][2][3] |

| Molecular Formula | C31H29ClFN5O3 | [1][3][4][5] |

Mechanism of Action

This compound is an irreversible dual inhibitor that targets both EGFR and ErbB2, with IC50 values of 34 nM and 33 nM, respectively.[1][8] Its mechanism of action involves the formation of a covalent bond with a cysteine residue in the catalytic domain of EGFR (Cys773) and ErbB2 (Cys805).[8] This irreversible binding effectively blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1][8]

Signaling Pathways

The inhibition of EGFR and ErbB2 by this compound leads to the suppression of key downstream signaling cascades, most notably the PI3K/AKT and MAPK pathways. By preventing the phosphorylation of EGFR at sites such as Y1068, this compound effectively blocks the activation of AKT and MAPK (ERK).[1][8] This disruption of signaling ultimately leads to reduced cell proliferation and can induce apoptosis, particularly in cancer cells that are dependent on these pathways.[8]

Experimental Protocols

Western Blot Analysis of EGFR and AKT Phosphorylation

This protocol describes the methodology to assess the inhibitory effect of this compound on EGFR and AKT phosphorylation in cancer cell lines.

1. Cell Culture and Treatment:

-

Culture human non-small cell lung cancer (NSCLC) cell lines, such as NCI-H1975 or NCI-H1650, in appropriate media supplemented with 10% fetal bovine serum.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01-10 µM) for a specified duration (e.g., 2-24 hours). A DMSO-treated control should be included.

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR (e.g., Tyr1068), total EGFR, phospho-AKT (e.g., Ser473), and total AKT. A loading control, such as β-actin or GAPDH, should also be probed.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation (MTT) Assay

This protocol outlines the steps to determine the effect of this compound on the proliferation of cancer cells.

1. Cell Seeding:

-

Seed cancer cells (e.g., A431, SK-BR-3, SW620) in a 96-well plate at a predetermined optimal density.[4]

-

Allow the cells to attach and grow for 24 hours.

2. Compound Treatment:

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

3. Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

5. Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

In Vivo Efficacy in Xenograft Models

This compound has demonstrated anti-tumor activity in in vivo xenograft models.[4] A general protocol for such a study is as follows:

1. Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

2. Cell Implantation:

-

Subcutaneously implant cancer cells (e.g., BT474, A431, SUM190) into the flank of the mice.[4]

3. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.

4. Drug Administration:

-

Administer this compound (e.g., 10 mg/kg) orally or via another appropriate route, typically daily or on a set schedule. The control group receives the vehicle.[4]

5. Monitoring:

-

Measure tumor volume and body weight regularly throughout the study.

6. Study Termination and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze tumor weight and perform further analyses such as immunohistochemistry or Western blotting on tumor lysates.

This guide provides a foundational understanding of this compound for research and drug development purposes. For specific applications, further optimization of the provided protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C31H29ClFN5O3 | CID 11238512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. HKI 357 | CAS 848133-17-5 | HKI357 | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

HKI-357 Downstream Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HKI-357 is an irreversible, dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ERBB2).[1] As a second-generation tyrosine kinase inhibitor (TKI), this compound was developed to overcome acquired resistance to first-generation, reversible EGFR inhibitors such as gefitinib and erlotinib, particularly in non-small cell lung cancer (NSCLC). This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by available preclinical data. Due to the limited recent literature specifically on this compound, this guide also incorporates data from other well-characterized second-generation irreversible pan-HER inhibitors like neratinib, afatinib, and dacomitinib to provide a broader context for its mechanism of action.

The primary mechanism of action for this compound involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR and HER2, leading to sustained and irreversible inhibition of their kinase activity.[2] This blockade of receptor autophosphorylation abrogates the activation of downstream signaling cascades critical for tumor cell proliferation, survival, and metastasis. The two major signaling pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

Core Mechanism of Action

This compound targets the catalytic kinase domain of EGFR and HER2. By forming a covalent adduct, it prevents ATP binding and subsequent receptor autophosphorylation, which is the initial step in signal transduction. This irreversible inhibition is particularly effective against tumors harboring activating mutations in EGFR that drive oncogenesis.

Downstream Signaling Pathways

The inhibition of EGFR and HER2 by this compound leads to the downregulation of two principal signaling cascades:

The RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is a critical regulator of cell proliferation, differentiation, and survival. Upon EGFR/HER2 activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, recruiting the guanine nucleotide exchange factor SOS. SOS, in turn, activates the small GTPase RAS. Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, promoting cell cycle progression and proliferation. This compound-mediated inhibition of EGFR/HER2 blocks the initial signal, leading to decreased phosphorylation and activity of ERK.[2]

Diagram of the RAS/RAF/MEK/ERK Pathway Inhibition by this compound

Caption: this compound inhibits EGFR/HER2, blocking the MAPK cascade.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is central to cell growth, survival, and metabolism. Activated EGFR/HER2 recruits and activates phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This co-localization at the cell membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT, in turn, phosphorylates a wide range of downstream targets, including mTORC1, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD and the FOXO family of transcription factors. By blocking EGFR/HER2, this compound prevents the activation of PI3K, leading to reduced phosphorylation of AKT and its downstream effectors.[2]

Diagram of the PI3K/AKT/mTOR Pathway Inhibition by this compound

Caption: this compound blocks EGFR/HER2, inhibiting the PI3K/AKT/mTOR pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| EGFR | 34 |

| HER2/ERBB2 | 33 |

| Data from Kwak EL, et al. PNAS. 2005.[1] |

Table 2: Cellular Proliferation IC50 Values for this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | Gefitinib Resistance | This compound IC50 (µM) |

| NCI-H1666 | Wild-type | - | ~10 |

| NCI-H1650 | delE746-A750 | Sensitive | ~0.1 |

| NCI-H1650 (G7) | delE746-A750 | Resistant | ~0.1 |

| NCI-H1650 (C11) | delE746-A750 | Resistant | ~0.1 |

| Data from Kwak EL, et al. PNAS. 2005.[3] |

Table 3: Comparative IC50 Values of Second-Generation Irreversible EGFR Inhibitors

| Compound | EGFR IC50 (nM) | HER2 IC50 (nM) | HER4 IC50 (nM) |

| Neratinib | 92 | 59 | - |

| Afatinib | 0.5 | 14 | 1 |

| Dacomitinib | 6 | 45.7 | 73.7 |

| Note: These values are compiled from various sources and experimental conditions may differ. |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on the descriptions in Kwak et al., PNAS, 2005, and standard laboratory procedures.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of EGFR, AKT, and MAPK in response to this compound treatment.

Diagram of the Western Blot Workflow

Caption: Workflow for Western blot analysis of protein phosphorylation.

Materials:

-

Cell Lines: NCI-H1650, NCI-H1975, or other relevant cancer cell lines.

-

Reagents: this compound, gefitinib (as a comparator), complete cell culture medium, phosphate-buffered saline (PBS), lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), rabbit anti-total-EGFR, rabbit anti-phospho-AKT (Ser473), rabbit anti-total-AKT, rabbit anti-phospho-MAPK (ERK1/2) (Thr202/Tyr204), rabbit anti-total-MAPK.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

-

Equipment: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment.

-

Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with 100-200 µL of lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Cell Viability Assay (Crystal Violet)

This assay measures cell proliferation and viability following treatment with this compound.

Diagram of the Crystal Violet Assay Workflow

Caption: Workflow for the crystal violet cell viability assay.

Materials:

-

Cell Lines: As required for the experiment.

-

Reagents: this compound, complete cell culture medium, crystal violet solution (0.5% crystal violet in 20% methanol), 10% acetic acid.

-

Equipment: 96-well cell culture plates, incubator, plate reader.

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight in the incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Staining:

-

Carefully remove the medium from the wells.

-

Gently wash the cells with PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde or methanol to each well and incubate for 15 minutes.

-

Remove the fixative and allow the plates to air dry.

-

Add 50 µL of crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

-

Washing and Solubilization:

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Add 100 µL of 10% acetic acid to each well to solubilize the stain.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Clinical Development and Future Perspectives

A Phase 1 clinical trial for this compound (NCT00550381) was initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects. However, the results of this trial have not been publicly disclosed, and there is a lack of recent publications on the clinical development of this compound. It is possible that its development was discontinued or that it was reformulated or renamed.

The landscape of EGFR inhibitors has evolved significantly since the initial development of this compound, with the advent of third-generation TKIs like osimertinib, which are highly effective against the T790M resistance mutation. Nevertheless, the principles of irreversible inhibition of EGFR and HER2 and the subsequent blockade of downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling, as demonstrated by this compound and other second-generation inhibitors, remain a cornerstone of targeted cancer therapy. Understanding these pathways is crucial for developing novel combination therapies and overcoming emergent resistance mechanisms.

Conclusion

This compound is a potent, irreversible dual inhibitor of EGFR and HER2 that effectively suppresses the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways. Preclinical data demonstrated its efficacy in overcoming resistance to first-generation EGFR inhibitors in NSCLC cell lines. While the clinical development of this compound appears to have stalled, the foundational research on its mechanism of action has contributed to the broader understanding of irreversible tyrosine kinase inhibition and its impact on critical oncogenic signaling cascades. Further research into the nuances of these pathways will continue to inform the development of more effective and durable cancer therapies.

References

HKI-357: A Technical Guide to its Inhibitory Effects on AKT and MAPK Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

HKI-357, also known as neratinib, is a potent, irreversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its mechanism of action involves the covalent modification of cysteine residues within the ATP-binding sites of these receptors, leading to the sustained blockade of their downstream signaling pathways. This technical guide provides an in-depth analysis of the effects of this compound on two critical downstream signaling cascades: the PI3K/AKT and MAPK pathways. It consolidates quantitative data from preclinical studies, details the experimental protocols for assessing these effects, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

The aberrant activation of the EGFR and HER2 receptor tyrosine kinases is a well-established driver of tumorigenesis and cancer progression in various malignancies. These receptors, upon activation, trigger a cascade of intracellular signaling events, prominently involving the PI3K/AKT and MAPK (also known as ERK) pathways, which regulate cell proliferation, survival, and differentiation. This compound has emerged as a significant therapeutic agent due to its irreversible inhibitory action on EGFR and HER2, which effectively abrogates these downstream signals. This guide focuses specifically on the impact of this compound on the phosphorylation status of AKT and MAPK, key indicators of pathway activation.

Mechanism of Action of this compound

This compound is an irreversible pan-ErbB inhibitor that targets EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). It covalently binds to conserved cysteine residues (Cys-773 in EGFR and Cys-805 in HER2) in the ATP-binding pocket of the kinase domain. This irreversible binding prevents ATP from accessing the catalytic site, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/MAPK cascades.

Quantitative Analysis of this compound-Mediated Inhibition of AKT and MAPK Phosphorylation

The inhibitory effect of this compound on AKT and MAPK phosphorylation has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Dose-Dependent Inhibition of AKT and MAPK Phosphorylation by this compound

| Cell Line | Target Receptor(s) | This compound Concentration | Inhibition of p-AKT | Inhibition of p-MAPK (p-ERK) | Reference |

| NCI-H1650 | EGFR (delE746-A750) | Not specified, but noted as 10-fold more effective than gefitinib | Suppressed | Suppressed | [1] |

| NCI-H1975 | EGFR (L858R, T790M) | 0.01 - 10 µM | Suppressed | Suppressed | [1] |

| SUM190 | HER2+ | Not specified | Significantly downregulated (time-dependent) | Significantly downregulated (time-dependent) | [2] |

| SUM149 | TNBC (EGFR+) | Not specified | - | Significantly inhibited | [2] |

| MDA-MB-361 | HER2-low | 10 nM | Inhibition observed | Inhibition observed | [3] |

| MDA-MB-453 | HER2-low | 10 nM | Inhibition observed | Inhibition observed | [3] |

Table 2: Time-Dependent Inhibition of AKT and MAPK Phosphorylation by Neratinib (this compound)

| Cell Line | This compound Concentration | Time Points | Effect on p-AKT and p-MAPK | Reference |

| SUM190 | Not specified | Time-dependent | Significant downregulation | [2] |

| SUM149 | Not specified | Time-dependent | Significant inhibition of p-ERK | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effect of this compound on AKT and MAPK phosphorylation.

Cell Culture and Treatment

-

Cell Lines:

-

NCI-H1650 (human non-small cell lung cancer)

-

NCI-H1975 (human non-small cell lung cancer)

-

SUM190 (human breast cancer, HER2+)

-

SUM149 (human triple-negative breast cancer)

-

MDA-MB-361 (human breast cancer, HER2-low)

-

MDA-MB-453 (human breast cancer, HER2-low)

-

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound (Neratinib) is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 10 nM, 0.1 µM, 1 µM, 10 µM). Control cells are treated with an equivalent volume of DMSO. Treatment durations vary depending on the experimental design (e.g., 2 hours, 24 hours).

Western Blot Analysis for Phospho-AKT and Phospho-MAPK

This is the most common method used to qualitatively and semi-quantitatively measure the phosphorylation status of AKT and MAPK.

-

Cell Lysis:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

The cell lysates are scraped and collected into microcentrifuge tubes.

-

Lysates are centrifuged at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

-

The supernatant (protein extract) is collected.

-

-

Protein Quantification:

-

The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay, to ensure equal protein loading for electrophoresis.

-

-

SDS-PAGE and Protein Transfer:

-

An equal amount of protein (typically 20-40 µg) from each sample is mixed with Laemmli sample buffer and boiled for 5 minutes.

-

The protein samples are loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (e.g., 4-12% gradient gel).

-

Proteins are separated by electrophoresis.

-

The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)).

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-AKT (Ser473), total AKT, phospho-MAPK (ERK1/2) (Thr202/Tyr204), and total MAPK (ERK1/2). A loading control antibody, such as anti-GAPDH or anti-β-actin, is also used.

-

The membrane is washed three times with TBST.

-

The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species.

-

The membrane is washed again three times with TBST.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

-

The chemiluminescent signals are captured using a digital imaging system.

-

Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ) to quantify the relative levels of phosphorylated proteins, normalized to the total protein and/or the loading control.

-

Visualizations

Signaling Pathways

References

- 1. pnas.org [pnas.org]

- 2. PI3K and MAPK Pathways as Targets for Combination with the Pan-HER Irreversible Inhibitor Neratinib in HER2-Positive Breast Cancer and TNBC by Kinome RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neratinib could be effective as monotherapy or in combination with trastuzumab in HER2-low breast cancer cells and organoid models - PMC [pmc.ncbi.nlm.nih.gov]

HKI-357 in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), making it a key therapeutic target. While first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) have shown clinical benefit, the emergence of resistance has driven the development of next-generation irreversible inhibitors. This technical guide provides an in-depth overview of HKI-357, an irreversible dual inhibitor of EGFR and HER2 (ERBB2), in the context of NSCLC. We will delve into its mechanism of action, preclinical efficacy, and the broader landscape of irreversible EGFR inhibitors that have progressed to clinical use. This document is intended to be a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound

This compound is a potent, orally available, irreversible dual inhibitor of the EGFR and HER2 tyrosine kinases. Its mechanism of action involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their signaling activity. This irreversible binding offers the potential to overcome certain forms of acquired resistance to reversible EGFR TKIs.

Mechanism of Action

This compound targets the EGFR and HER2 kinases, which are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In many NSCLC tumors, activating mutations in EGFR lead to constitutive kinase activity and an "addiction" of the tumor cells to this signaling pathway for their growth and survival.

This compound irreversibly binds to cysteine 773 (Cys773) within the catalytic domain of EGFR and cysteine 805 (Cys805) of ERBB2.[1] This covalent modification blocks ATP binding and subsequent autophosphorylation of the receptors, effectively shutting down downstream signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2]

Notably, this compound has demonstrated the ability to inhibit EGFR autophosphorylation at tyrosine residue Y1068 and the phosphorylation of downstream effectors AKT and MAPK (ERK).[1][2] Studies have shown that this compound can be significantly more effective than first-generation reversible inhibitors like gefitinib in suppressing these signaling events, particularly in cells harboring EGFR mutations.[1][2]

References

HKI-357 for Gefitinib-Resistant NSCLC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HKI-357, an irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2), and its potential application in overcoming gefitinib resistance in non-small cell lung cancer (NSCLC). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action and Rationale for Use

Gefitinib, a reversible EGFR tyrosine kinase inhibitor (TKI), has shown significant efficacy in NSCLC patients with activating EGFR mutations. However, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits its long-term effectiveness. This compound emerges as a promising therapeutic strategy by irreversibly binding to and inhibiting both EGFR and HER2, thereby circumventing common resistance mechanisms.

This compound is a potent, irreversible inhibitor of both EGFR and HER2.[1] It forms a covalent bond with a cysteine residue (Cys773 in EGFR and Cys805 in HER2) in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.[2] This irreversible binding is key to its efficacy against gefitinib-resistant NSCLC, as it can effectively suppress the signaling from EGFR even in the presence of mutations that reduce the binding affinity of reversible inhibitors like gefitinib.[3]

The dual inhibition of both EGFR and HER2 is also a critical aspect of this compound's mechanism. EGFR and HER2 can form heterodimers, which are potent signaling complexes that activate downstream pathways promoting cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1][4][5] By inhibiting both receptors, this compound can more comprehensively shut down these pro-tumorigenic signals.

Signaling Pathway Inhibition by this compound

The following diagram illustrates the signaling cascade initiated by EGFR and HER2 and the points of inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Cell Line | EGFR Mutation Status | Reference |

| EGFR | 34 | - | - | [2] |

| HER2/ERBB2 | 33 | - | - | [2] |

Table 2: Cellular Activity of this compound in NSCLC Cell Lines

| Cell Line | EGFR Mutation | Gefitinib Sensitivity | This compound Sensitivity | Notes | Reference |

| NCI-H1650 | delE746-A750 | Sensitive | Sensitive | Parental cell line.[2] | [2] |

| NCI-H1650 (Gefitinib-Resistant Clones) | delE746-A750 | Resistant | Sensitive | Developed by culturing NCI-H1650 in 20 µM gefitinib.[2] | [2] |

| NCI-H1975 | L858R, T790M | Resistant | Sensitive | Suppresses ligand-induced EGFR autophosphorylation.[1] | [1] |

Note: Specific IC50 values for cell lines were not consistently available in the searched literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is a representative method for assessing the effect of this compound on the viability of NSCLC cells.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

NSCLC cell lines (e.g., NCI-H1650, NCI-H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Gefitinib (for comparison)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., AlamarBlue, CellTiter-Glo)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Drug Preparation: Prepare a 2X serial dilution of this compound and gefitinib in complete growth medium. The final concentrations should typically range from 0.01 µM to 10 µM. A vehicle control (DMSO) should also be prepared.

-

Treatment: Remove the overnight culture medium from the 96-well plates and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment (MTT Assay Example):

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cell Viability Assay

Western Blot Analysis

This protocol describes a general method for assessing the phosphorylation status of EGFR and its downstream signaling proteins.

Objective: To determine the effect of this compound on the phosphorylation of EGFR, AKT, and MAPK in NSCLC cells.

Materials:

-

NSCLC cell lines

-

This compound and gefitinib

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-EGFR (Y1068), anti-total EGFR, anti-phospho-AKT, anti-total AKT, anti-phospho-MAPK, anti-total MAPK, anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound or gefitinib for a specified time (e.g., 2 hours). In some experiments, cells are serum-starved overnight before treatment and then stimulated with EGF (e.g., 100 ng/mL for 5-30 minutes) before lysis.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Tubulin or another housekeeping protein should be used as a loading control.

Conclusion

This compound represents a rational and effective strategy to overcome gefitinib resistance in NSCLC. Its irreversible, dual-inhibitory mechanism against EGFR and HER2 allows it to effectively shut down key signaling pathways that drive tumor growth and survival, even in the presence of resistance mutations like T790M. The preclinical data strongly support its potential as a valuable therapeutic agent for this patient population. Further in vivo studies and clinical trials are warranted to fully elucidate its clinical utility. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working to advance the treatment of NSCLC.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Her2 activation mechanism reflects evolutionary preservation of asymmetric ectodomain dimers in the human EGFR family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimerization of EGFR and HER2 induces breast cancer cell motility through STAT1-dependent ACTA2 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

HKI-357: A Technical Guide to its Covalent Inhibition of EGFR and HER2 at Cys773 and Cys805

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of HKI-357, a potent, irreversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). A key focus is its covalent binding to specific cysteine residues, Cys773 in EGFR and Cys805 in HER2, which underpins its efficacy, particularly in the context of acquired resistance to reversible inhibitors.

Core Mechanism: Covalent Bond Formation

This compound distinguishes itself from first-generation tyrosine kinase inhibitors (TKIs) through its irreversible mode of action. It forms a covalent bond with the thiol group of a cysteine residue located within the ATP-binding pocket of the EGFR and HER2 kinase domains.[1][2] This targeted covalent modification is crucial for its sustained inhibitory activity. The specific residues targeted are:

This irreversible binding effectively and permanently blocks the kinase activity of these receptors, leading to the inhibition of downstream signaling pathways that drive tumor cell proliferation and survival.

Quantitative Analysis of this compound Inhibition

The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and dual-targeting nature.

| Target | IC50 (nM) | Reference |

| EGFR | 34 | [1] |

| HER2 (ErbB2) | 33 | [1] |

This compound has also demonstrated significant activity against clinically relevant mutations in EGFR that confer resistance to reversible inhibitors like gefitinib. This includes cell lines harboring the delE746-A750 and L858R/T790M mutations.[1]

Signaling Pathway Inhibition

By irreversibly inhibiting EGFR and HER2, this compound effectively shuts down key oncogenic signaling cascades. The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways, both of which are critical for cell growth, proliferation, and survival.[1] Inhibition of these pathways ultimately leads to apoptosis in cancer cells.

Caption: this compound covalently inhibits EGFR/HER2, blocking downstream PI3K/AKT and MAPK pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the IC50 value of this compound against EGFR and HER2.

Materials:

-

Recombinant human EGFR and HER2 enzymes

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

This compound

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase (EGFR or HER2) to each well.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Mass Spectrometry Analysis of Covalent Binding

This protocol provides a general workflow to confirm the covalent modification of EGFR or HER2 by this compound.

Materials:

-

Recombinant human EGFR or HER2 kinase domain

-

This compound

-

Reaction buffer (e.g., PBS pH 7.4)

-

Quenching solution (e.g., 1% formic acid)

-

LC-MS system (e.g., Agilent 6210 TOF) with a C4 column

Procedure:

-

Incubate the kinase (e.g., 1 µM) with an excess of this compound (e.g., 10 µM) in the reaction buffer at 37°C for a defined period (e.g., 1 hour).

-

As a control, incubate the kinase with vehicle (DMSO) under the same conditions.

-

Quench the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS. The protein is separated from unbound inhibitor by reverse-phase chromatography.

-

Acquire mass spectra of the intact protein.

-

Deconvolute the mass spectra to determine the molecular weight of the protein.

-

Compare the mass of the this compound-treated protein with the control. A mass shift corresponding to the molecular weight of this compound confirms covalent adduction.

Caption: Workflow for confirming covalent binding of this compound via mass spectrometry.

Conclusion

This compound is a potent, irreversible dual inhibitor of EGFR and HER2 that covalently modifies Cys773 and Cys805, respectively. This mechanism of action provides sustained inhibition of downstream signaling pathways and is effective against mutations that confer resistance to reversible inhibitors. The experimental protocols provided herein offer a framework for the in-depth characterization of this compound and similar covalent inhibitors in a research and drug development setting.

References

HKI-357: A Technical Guide on Overcoming T790M-Mediated Resistance in EGFR-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This gatekeeper mutation enhances the ATP affinity of the receptor, thereby reducing the efficacy of ATP-competitive inhibitors. HKI-357, an irreversible dual inhibitor of EGFR and HER2/ERBB2, represents a therapeutic strategy to overcome this resistance. By forming a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, this compound demonstrates potent and sustained inhibition of receptor signaling, even in the presence of the T790M mutation. This technical guide provides a comprehensive overview of the role of this compound in circumventing T790M-mediated resistance, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Introduction: The Challenge of T790M-Mediated Resistance

Activating mutations in the EGFR gene are key drivers in a significant subset of NSCLCs, leading to the successful development of targeted therapies like gefitinib and erlotinib. However, the clinical benefit of these reversible TKIs is often limited by the development of acquired resistance, with the T790M mutation accounting for approximately 50-60% of cases.[1][2] The T790M mutation involves the substitution of a threonine residue with a bulkier methionine at position 790 in the EGFR kinase domain.[3] This substitution does not completely block inhibitor binding but rather increases the receptor's affinity for ATP, making it more difficult for reversible inhibitors to compete effectively.[2] This necessitates the development of novel therapeutic strategies, such as irreversible inhibitors, to effectively target this resistant form of the receptor.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a potent, orally available, irreversible dual inhibitor of EGFR and HER2.[4] Its mechanism of action in overcoming T790M-mediated resistance lies in its ability to form a stable, covalent bond with Cysteine 797 in the ATP binding pocket of the EGFR kinase domain.[5] This irreversible binding allows this compound to effectively inhibit EGFR signaling even with the increased ATP competition conferred by the T790M mutation.

Quantitative Efficacy Data

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| This compound | EGFR | 34 | NCI-H1650 (delE746-A750) | [4] |

| This compound | HER2/ERBB2 | 33 | N/A | [4] |

| Neratinib (HKI-272) | EGFR (L858R/T790M) | - | H1975 | [6] |

| Osimertinib | EGFR (L858R/T790M) | 5 | H1975 | [7] |

| Rociletinib | EGFR (L858R/T790M) | 23 | H1975 | [7] |

| Afatinib | EGFR (L858R/T790M) | 57 | H1975 | [7] |

Table 1: In vitro Potency of Irreversible EGFR Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other irreversible TKIs against various EGFR genotypes. The data for neratinib, osimertinib, rociletinib, and afatinib in the T790M-positive H1975 cell line highlight the potential of irreversible inhibitors to overcome this resistance mechanism.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway in T790M-Mediated Resistance

The T790M mutation leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and metastasis. This compound, by irreversibly inhibiting the mutated EGFR, effectively blocks these oncogenic signals.